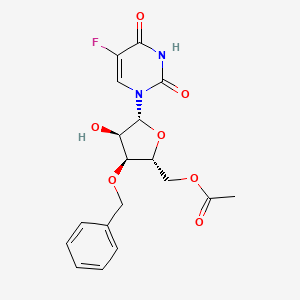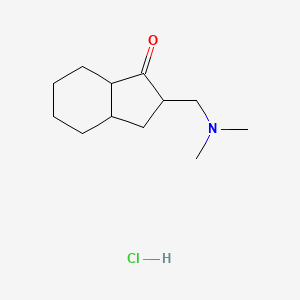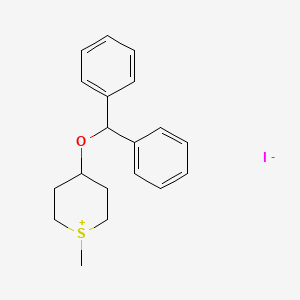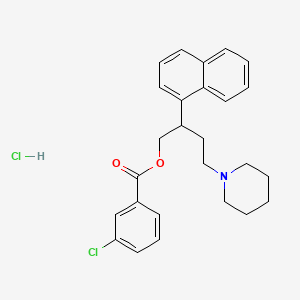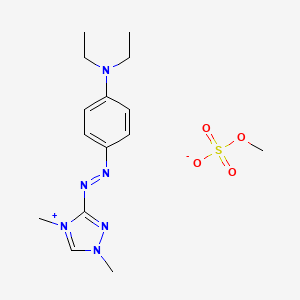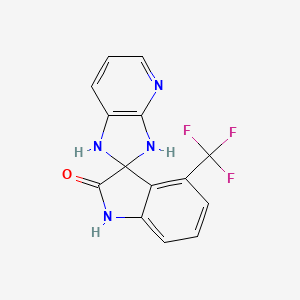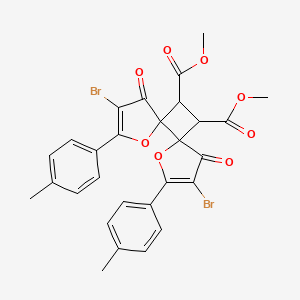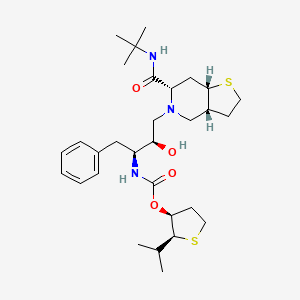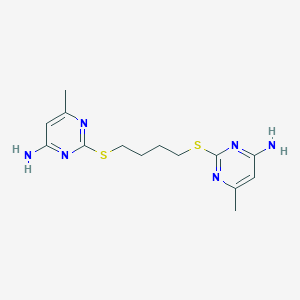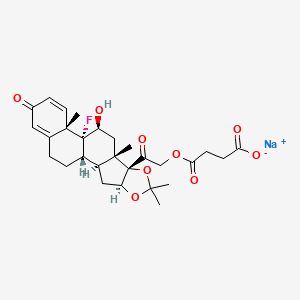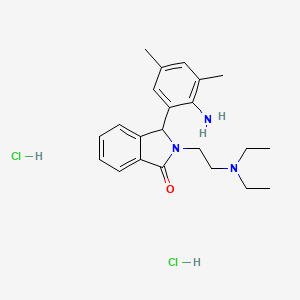![molecular formula C22H39NO9 B12745207 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 153222-90-3](/img/structure/B12745207.png)
2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic hexane structure with multiple functional groups, including a diethylamino ethoxy group and a hydroxypropane tricarboxylic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid involves several steps:
Formation of the bicyclic hexane core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.
Introduction of the diethylamino ethoxy group: This step involves nucleophilic substitution, where a suitable leaving group on the bicyclic hexane is replaced by the diethylamino ethoxy group.
Attachment of the hydroxypropane tricarboxylic acid moiety: This can be done through esterification or amidation reactions, depending on the functional groups present on the bicyclic hexane core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Applications De Recherche Scientifique
2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The diethylamino group could facilitate binding to specific sites, while the hydroxypropane tricarboxylic acid moiety could participate in hydrogen bonding or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1S,2R,4S,5S)-4-[2-(dimethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol
- 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]ethanol
Uniqueness
The uniqueness of 2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both a bicyclic hexane core and a hydroxypropane tricarboxylic acid moiety makes it a versatile compound for scientific research.
Propriétés
Numéro CAS |
153222-90-3 |
|---|---|
Formule moléculaire |
C22H39NO9 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H31NO2.C6H8O7/c1-6-17(7-2)8-9-19-14-10-12(15(3,4)18)13-11-16(13,14)5;7-3(8)1-6(13,5(11)12)2-4(9)10/h12-14,18H,6-11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t12-,13+,14+,16+;/m1./s1 |
Clé InChI |
IRWNLBOPLIXWGE-AFHKOZSWSA-N |
SMILES isomérique |
CCN(CC)CCO[C@H]1C[C@H]([C@H]2[C@@]1(C2)C)C(C)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCN(CC)CCOC1CC(C2C1(C2)C)C(C)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



